molecular formula C7H9FN2O2 B12820016 propyl 5-fluoro-1H-imidazole-4-carboxylate

propyl 5-fluoro-1H-imidazole-4-carboxylate

Cat. No.: B12820016
M. Wt: 172.16 g/mol
InChI Key: XVMCYOKFMXFRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 5-fluoro-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 5-fluoro-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The process may include steps such as esterification, fluorination, and cyclization under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.

    Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Propyl 5-fluoro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 5-fluoro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with metabolic pathways, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-fluoro-1H-imidazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a propyl group.

    5-fluoro-1H-imidazole-4-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.

    1H-imidazole-4-carboxylate derivatives: Various derivatives with different substituents at the 1 and 4 positions.

Uniqueness

Propyl 5-fluoro-1H-imidazole-4-carboxylate is unique due to the combination of the fluorine atom and the propyl ester group, which enhances its chemical stability and reactivity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of solubility, lipophilicity, and biological activity .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

propyl 5-fluoro-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H9FN2O2/c1-2-3-12-7(11)5-6(8)10-4-9-5/h4H,2-3H2,1H3,(H,9,10)

InChI Key

XVMCYOKFMXFRMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC=N1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.